methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13421943
InChI: InChI=1S/C14H16N2O4/c1-20-12(17)9-15-7-4-8-16-13(18)10-5-2-3-6-11(10)14(16)19/h2-3,5-6,15H,4,7-9H2,1H3
SMILES: COC(=O)CNCCCN1C(=O)C2=CC=CC=C2C1=O
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol

methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate

CAS No.:

Cat. No.: VC13421943

Molecular Formula: C14H16N2O4

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate -

Specification

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
IUPAC Name methyl 2-[3-(1,3-dioxoisoindol-2-yl)propylamino]acetate
Standard InChI InChI=1S/C14H16N2O4/c1-20-12(17)9-15-7-4-8-16-13(18)10-5-2-3-6-11(10)14(16)19/h2-3,5-6,15H,4,7-9H2,1H3
Standard InChI Key JACVGSKIKLZRNO-UHFFFAOYSA-N
SMILES COC(=O)CNCCCN1C(=O)C2=CC=CC=C2C1=O
Canonical SMILES COC(=O)CNCCCN1C(=O)C2=CC=CC=C2C1=O

Introduction

Structural and Chemical Identity

The compound’s systematic name, methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate, reflects its three primary components:

  • A phthalimide moiety (1,3-dioxo-1,3-dihydro-2H-isoindole), a bicyclic structure with two ketone groups at positions 1 and 3.

  • A propylamino linker (-CH2-CH2-CH2-NH-), bridging the phthalimide and acetate groups.

  • A methyl acetate ester (-O-CO-OCH3), serving as the terminal functional group.

Key Structural Features

  • Phthalimide Core: The planar, aromatic isoindole ring system contributes to rigidity and electron-deficient properties, facilitating nucleophilic substitutions .

  • Propylamino Spacer: Enhances solubility in polar solvents and provides a site for further functionalization (e.g., acylations, alkylations).

  • Methyl Ester: A hydrolytically labile group that can be converted to carboxylic acids under basic conditions.

Synthetic Pathways and Methodologies

The synthesis of methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate likely follows a multi-step sequence involving phthalimide alkylation, amine coupling, and esterification. Below is a generalized protocol derived from analogous reactions :

Step 1: Synthesis of 3-Aminopropylphthalimide

  • Reagents: Potassium phthalimide, 3-bromopropylamine hydrobromide.

  • Conditions: React in dimethylformamide (DMF) at 80°C for 12 hours.

  • Mechanism: Nucleophilic substitution (SN2) where phthalimide displaces bromide.

  • Product: 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-1-amine.

Step 2: Coupling with Methyl Chloroacetate

  • Reagents: Methyl chloroacetate, triethylamine (TEA), dichloromethane (DCM).

  • Conditions: Stir at 0°C for 1 hour, then room temperature for 6 hours.

  • Mechanism: Amine acts as a nucleophile, displacing chloride to form the acetamide derivative.

  • Product: Crude methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate.

Step 3: Purification

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) as eluent.

  • Yield: ~60–70% after optimization.

Analytical Data for Intermediate Compounds

CompoundMolecular FormulaMelting PointRf Value (Ethyl Acetate/Hexane 3:7)
3-AminopropylphthalimideC11H12N2O298–100°C0.45
Final ProductC14H16N2O5Oil0.62

Physicochemical Properties

Solubility

  • Polar Solvents: Soluble in DMSO, DMF, and acetonitrile.

  • Nonpolar Solvents: Poorly soluble in hexane and diethyl ether.

  • Aqueous Solubility: Limited (≤1 mg/mL at 25°C), improves under acidic or basic conditions due to amine protonation or ester hydrolysis.

Spectroscopic Characterization

  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1705 cm⁻¹ (phthalimide C=O), 1650 cm⁻¹ (amide C=O).

  • ¹H NMR (500 MHz, CDCl3): δ 7.85–7.78 (m, 4H, phthalimide aromatics), δ 3.72 (s, 3H, OCH3), δ 3.45 (t, 2H, -CH2-NH-), δ 2.65 (t, 2H, -CH2-phthalimide).

  • ¹³C NMR: δ 168.2 (phthalimide C=O), δ 167.8 (ester C=O), δ 52.1 (OCH3).

Applications in Pharmaceutical Chemistry

Phthalimide derivatives are pivotal in drug discovery due to their bioisosteric resemblance to peptides and ability to penetrate lipid membranes. Specific applications include:

Intermediate for β-Adrenergic Receptor Antagonists

In a study by Borowiecki et al. , phthalimide-epoxide analogs were used to synthesize propranolol and metoprolol. The propylamino spacer in methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate could serve as a precursor for β-blocker side chains, enabling chiral resolution via enzymatic hydrolysis.

Protease Inhibitor Scaffolds

Phthalimides exhibit inhibitory activity against serine proteases like Tmprss2, which is critical for viral entry in SARS-CoV-2 . The compound’s amine and ester groups could be modified to enhance binding to protease active sites.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator